1-Allyl-3-fluoro-5-(isopentyloxy)benzene
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Overview
Description
1-Allyl-3-fluoro-5-(isopentyloxy)benzene is an organic compound with the molecular formula C14H19FO It is a fluorinated benzene derivative, characterized by the presence of an allyl group, a fluoro substituent, and an isopentyloxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-3-fluoro-5-(isopentyloxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorophenol, allyl bromide, and isopentyl alcohol.
Etherification: The first step involves the etherification of 3-fluorophenol with isopentyl alcohol in the presence of a strong base like potassium carbonate to form 3-fluoro-5-(isopentyloxy)phenol.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-3-fluoro-5-(isopentyloxy)benzene can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The fluoro substituent can be reduced under specific conditions to yield a defluorinated product.
Substitution: The fluoro substituent can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a suitable solvent.
Major Products:
Epoxide: From oxidation of the allyl group.
Aldehyde: From further oxidation of the epoxide.
Defluorinated Benzene: From reduction of the fluoro substituent.
Substituted Benzene Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
1-Allyl-3-fluoro-5-(isopentyloxy)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-Allyl-3-fluoro-5-(isopentyloxy)benzene involves its interaction with molecular targets through its functional groups. The allyl group can participate in electrophilic addition reactions, while the fluoro substituent can engage in hydrogen bonding and dipole-dipole interactions. The isopentyloxy group provides hydrophobic interactions, contributing to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
- 1-Allyl-3-fluoro-5-methoxybenzene
- 1-Allyl-4-fluoro-2-(pentyloxy)benzene
- 5-Allyl-1-ethoxy-2,3-difluorobenzene
Uniqueness: 1-Allyl-3-fluoro-5-(isopentyloxy)benzene is unique due to the specific combination of its functional groups, which confer distinct chemical and physical properties. The presence of the isopentyloxy group, in particular, differentiates it from other similar compounds by providing increased hydrophobicity and steric bulk, which can influence its reactivity and interactions .
Properties
IUPAC Name |
1-fluoro-3-(3-methylbutoxy)-5-prop-2-enylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO/c1-4-5-12-8-13(15)10-14(9-12)16-7-6-11(2)3/h4,8-11H,1,5-7H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWXCZZVUPOYLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC(=CC(=C1)CC=C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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